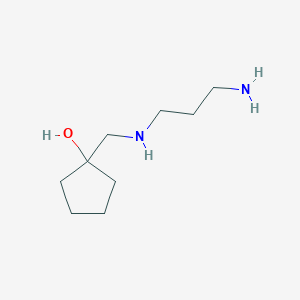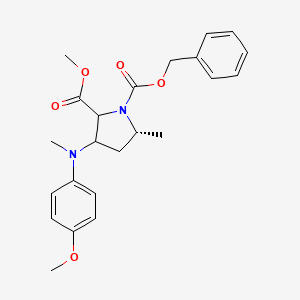
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzyl, methyl, and methoxyphenyl groups through various organic reactions such as alkylation and acylation.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28N2O5 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl (5R)-3-(4-methoxy-N-methylanilino)-5-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-16-14-20(24(2)18-10-12-19(28-3)13-11-18)21(22(26)29-4)25(16)23(27)30-15-17-8-6-5-7-9-17/h5-13,16,20-21H,14-15H2,1-4H3/t16-,20?,21?/m1/s1 |
InChI Key |
RHYMHFWWSXQPJU-YMTQGWHGSA-N |
Isomeric SMILES |
C[C@@H]1CC(C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)N(C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CC(C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)N(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B13319353.png)
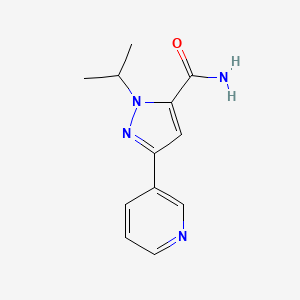
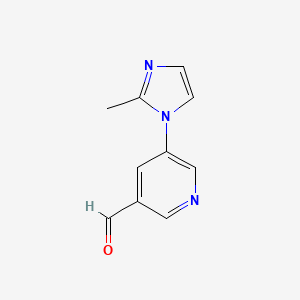
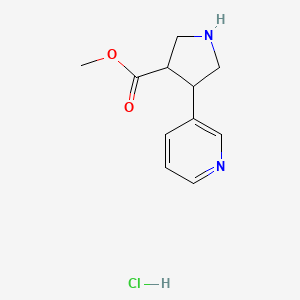
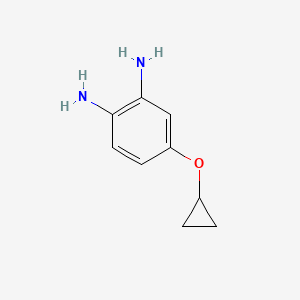
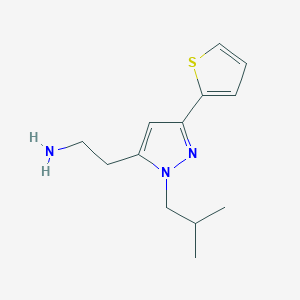
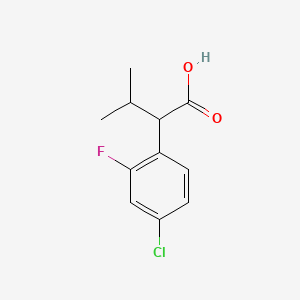
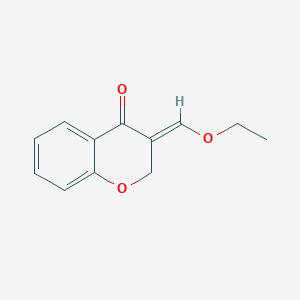
![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)
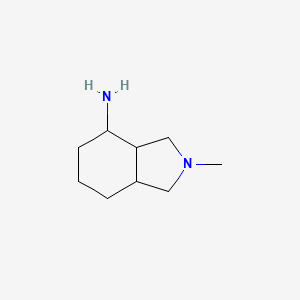
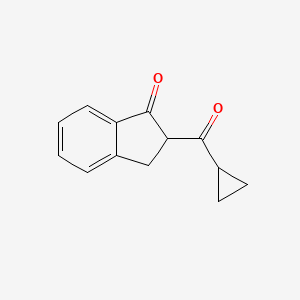
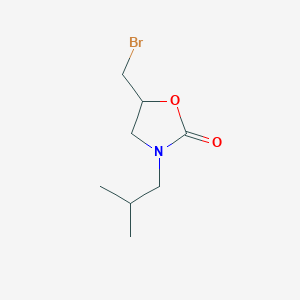
![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)
